molecular formula C7H13NO B1396666 2-Ethyl-2-(hydroxymethyl)butanenitrile CAS No. 1306738-95-3

2-Ethyl-2-(hydroxymethyl)butanenitrile

Cat. No. B1396666
M. Wt: 127.18 g/mol
InChI Key: XEMQORBDHXNOHM-UHFFFAOYSA-N
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Description

2-Ethyl-2-(hydroxymethyl)butanenitrile is an organic compound with the molecular formula C7H13NO and a molar mass of 127.18 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Ethyl-2-(hydroxymethyl)butanenitrile is 1S/C7H13NO/c1-3-7(4-2,5-8)6-9/h9H,3-4,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Ethyl-2-(hydroxymethyl)butanenitrile is a liquid at room temperature . Its density is approximately 1.0 g/cm^3 . The boiling point is 214.4°C at 760 mmHg . The compound has a molar refractivity of 31.3 cm^3 .

Scientific Research Applications

Synthesis of Amino Sugars

2-Ethyl-2-(hydroxymethyl)butanenitrile is used in the synthesis of amino sugars, such as N-benzoyl L-acosamine. This process involves various chemical transformations, including acetylation, hydrogenation, acidic hydrolysis, and ring-formation, followed by reduction (Hiyama, Nishide, & Kobayashi, 1984); (Hiyama, Kobayashi, & Nishide, 1987).

Chemical Reactions and Compounds Formation

The compound plays a role in chemical reactions leading to the formation of various compounds, such as indolizinium and quinolizinium salts (Kawano, Kurimoto, Hatanaka, & Ueda, 1992).

Hydrogen Bonding Studies

It's involved in studies of hydrogen bonding, particularly in molecules like 2-(hydroxymethyl)-1,3-propanediol (Fernandes, Wardell, & Skakle, 2002).

Biosynthetic Pathways for Biofuel Production

This chemical is significant in the exploration of biosynthetic pathways for biofuel production, particularly Methyl Ethyl Ketone (MEK), a promising biofuel candidate (Tokic, Hadadi, Ataman, Neves, Ebert, Blank, Miskovic, & Hatzimanikatis, 2017).

Polymer Synthesis

2-Ethyl-2-(hydroxymethyl)butanenitrile contributes to the synthesis of polymers and related compounds. This includes the preparation of materials like ethyl α-(bromomethyl)acrylate and 2-methylene-1,3-propanediol (Byun, Reddy, & Bittman, 1994).

Enantiomer Separation

It is also used in the enzymatic resolution of racemic compounds for the synthesis of specific enantiomers, such as (R)-GABOB and (R)-Carnitine Hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

Material Science Applications

This compound is involved in material science applications, such as the development of low molecular weight OLED materials (Percino, Cerón, Venkatesan, Pérez-Gutiérrez, Santos, Ceballos, Castillo, Gordillo-Guerra, Anandhan, Barbosa-García, Bernal, & Thamotharan, 2019).

Stability of Binary and Ternary Complexes

Research on this chemical also includes studying the stability of binary and ternary complexes, especially in relation to metal ions and buffers (Scheller, Abel, Polanyi, Wenk, Fischer, & Sigel, 2005).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2-ethyl-2-(hydroxymethyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-7(4-2,5-8)6-9/h9H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMQORBDHXNOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269606
Record name Butanenitrile, 2-ethyl-2-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-(hydroxymethyl)butanenitrile

CAS RN

1306738-95-3
Record name Butanenitrile, 2-ethyl-2-(hydroxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 2-ethyl-2-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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